molecular formula C16H19F2NO3S B2744739 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1448075-00-0

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2744739
M. Wt: 343.39
InChI Key: ZBWDJCYWUVFPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the cyclohexylsulfonyl group, and the 2,6-difluorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic ring could affect its solubility, while the azetidine ring could influence its reactivity.

Scientific Research Applications

Enantioselective Catalysis

  • Application : Used in catalytic asymmetric addition reactions. A study demonstrated that chiral azetidine compounds, similar in structure to the given compound, can catalyze the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with high enantioselectivity. This indicates potential applications in synthesizing chiral compounds for pharmaceuticals and fine chemicals (Wang et al., 2008).

Synthesis of Novel Compounds

  • Application : In the design and synthesis of new azetidinone-based compounds. A study explored the synthesis of substituted azetidinones derived from a dimer of Apremilast, showing the versatility of azetidinones in creating new pharmaceutical compounds (Jagannadham et al., 2019).

Radical Cyclization in Organic Synthesis

  • Application : Utilized in the radical cyclization of dihydropyridones, forming nitrogen heterocycles with a trifluoromethyl group at the bridgehead position. This method is significant in organic synthesis for constructing complex molecular structures (Okano et al., 1996).

Development of Herbicidal and Insecticidal Agents

  • Application : Investigated for herbicidal and insecticidal activities. Research on N-phenylpyrazolyl aryl methanones derivatives, similar in structure, showed potential for use in agricultural pest control (Wang et al., 2015).

Photochemical Applications

  • Application : Explored in photochemically induced radical alkenylation of C(sp3)–H bonds, indicating potential uses in photochemistry and synthesis of natural products and pharmaceuticals (Amaoka et al., 2014).

Pharmaceutical Synthesis

  • Application : In the synthesis of monobactams and β-lactam antibiotics, illustrating the role of azetidinone derivatives in medicinal chemistry (Cerić et al., 2000).

Catalyst Development

  • Application : Used in the development of catalysts for Baeyer–Villiger oxidation, a vital reaction in organic synthesis and pharmaceutical production (Martins et al., 2016).

Novel Material Synthesis

  • Application : In the preparation of new polymeric materials like poly(arylene ether sulfone)s, indicating its utility in advanced material science (Shi et al., 2017).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3S/c17-13-7-4-8-14(18)15(13)16(20)19-9-12(10-19)23(21,22)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDJCYWUVFPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2,6-difluorophenyl)methanone

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